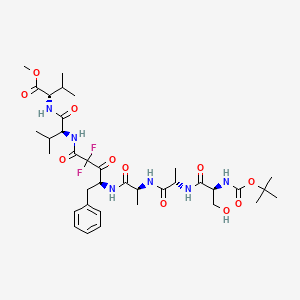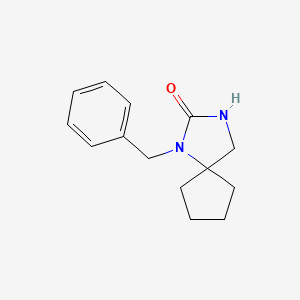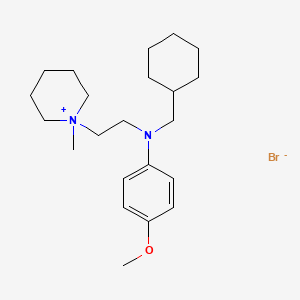
1-(2-(N-(Cyclohexylmethyl)-p-anisidino)ethyl)-1-methyl-piperidinium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(N-(Cyclohexylmethyl)-p-anisidino)ethyl)-1-methyl-piperidinium bromide is a complex organic compound with a unique structure that includes a piperidinium core, a cyclohexylmethyl group, and a p-anisidino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(N-(Cyclohexylmethyl)-p-anisidino)ethyl)-1-methyl-piperidinium bromide typically involves multiple steps:
Formation of the p-anisidino moiety: This can be achieved through the reaction of p-anisidine with an appropriate alkylating agent under controlled conditions.
Cyclohexylmethylation: The p-anisidino compound is then reacted with cyclohexylmethyl chloride in the presence of a base to form the N-(cyclohexylmethyl)-p-anisidino intermediate.
Piperidinium formation: The intermediate is further reacted with 1-methylpiperidine under suitable conditions to form the final compound.
Bromination: The final step involves the addition of bromine to form the piperidinium bromide salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2-(N-(Cyclohexylmethyl)-p-anisidino)ethyl)-1-methyl-piperidinium bromide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous solutions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions, alkoxides, and amines.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidinium compounds, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
1-(2-(N-(Cyclohexylmethyl)-p-anisidino)ethyl)-1-methyl-piperidinium bromide has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor or intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: The compound can be used to study the interactions of piperidinium derivatives with biological targets.
Industrial Applications: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-(N-(Cyclohexylmethyl)-p-anisidino)ethyl)-1-methyl-piperidinium bromide involves its interaction with specific molecular targets. The piperidinium core can interact with various receptors or enzymes, leading to a range of biological effects. The cyclohexylmethyl and p-anisidino groups can modulate the compound’s affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(N-(Cyclohexylmethyl)-p-anisidino)ethyl)-1-methyl-piperidinium chloride
- 1-(2-(N-(Cyclohexylmethyl)-p-anisidino)ethyl)-1-methyl-piperidinium iodide
Uniqueness
1-(2-(N-(Cyclohexylmethyl)-p-anisidino)ethyl)-1-methyl-piperidinium bromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromide ion can influence the compound’s solubility, reactivity, and interactions with biological targets compared to its chloride and iodide analogs.
Properties
CAS No. |
102207-25-0 |
|---|---|
Molecular Formula |
C22H37BrN2O |
Molecular Weight |
425.4 g/mol |
IUPAC Name |
N-(cyclohexylmethyl)-4-methoxy-N-[2-(1-methylpiperidin-1-ium-1-yl)ethyl]aniline;bromide |
InChI |
InChI=1S/C22H37N2O.BrH/c1-24(16-7-4-8-17-24)18-15-23(19-20-9-5-3-6-10-20)21-11-13-22(25-2)14-12-21;/h11-14,20H,3-10,15-19H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
XFAFSVMYJOKOHS-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(CCCCC1)CCN(CC2CCCCC2)C3=CC=C(C=C3)OC.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


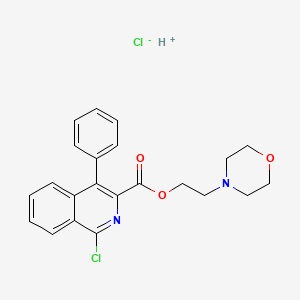
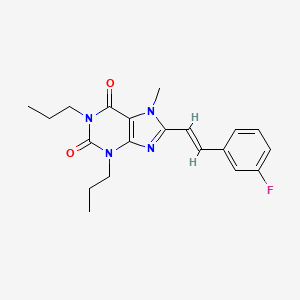
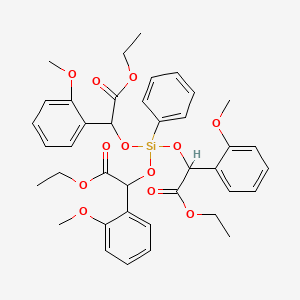

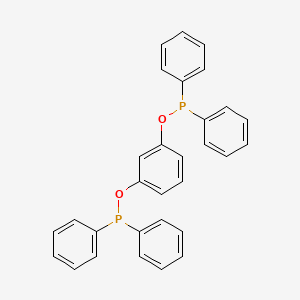
![2-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium;sulfate](/img/structure/B12774108.png)
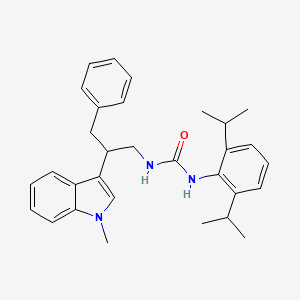
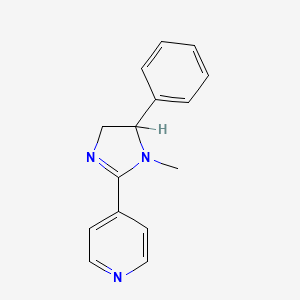

![N'-[2-[2-[2-(dimethylamino)ethyl-methylamino]ethyl-methylamino]ethyl]-N,N,N'-trimethylethane-1,2-diamine;ethane-1,2-diol;formic acid](/img/structure/B12774140.png)

